1,3,5-Triethylbenzene

Toxicology Occupational Safety Chemical Safety

For high-temp synthesis and supramolecular templating, 1,3,5-Triethylbenzene's 215°C bp and unique C3v steric gearing outperform mesitylene. Avoid neurotoxic 1,2,4-isomer. Ideal GC standard due to distinct elution. Order high-purity (≥97%) for reproducible results.

Molecular Formula C12H18
Molecular Weight 162.27 g/mol
CAS No. 102-25-0
Cat. No. B086046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Triethylbenzene
CAS102-25-0
Synonyms1,3,5-triethylbenzene
Molecular FormulaC12H18
Molecular Weight162.27 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC(=C1)CC)CC
InChIInChI=1S/C12H18/c1-4-10-7-11(5-2)9-12(6-3)8-10/h7-9H,4-6H2,1-3H3
InChIKeyWJYMPXJVHNDZHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Procurement Scientists Should Re-evaluate 1,3,5-Triethylbenzene: Beyond a Standard Aromatic Solvent


1,3,5-Triethylbenzene (CAS 102-25-0) is a symmetrically substituted aromatic hydrocarbon (C12H18) [1], but its procurement is often driven by habit rather than strategic evaluation. While it shares a class with other alkylbenzenes, its specific combination of physical properties—a boiling point of 215 °C, a density of 0.862 g/mL at 25 °C, and a flash point of 76 °C —and its unique, rigid C3v-symmetric architecture [2] confer a distinct set of capabilities. These attributes differentiate it from its closest analogs like 1,3,5-trimethylbenzene (mesitylene) and its isomeric counterparts (1,2,4-triethylbenzene). This guide provides a quantitative, evidence-based analysis to inform selection decisions where generic substitution would compromise performance or safety.

The High Cost of a Simple Alkylbenzene Swap: Why 1,3,5-Triethylbenzene is Not Interchangeable


In scientific and industrial workflows, alkylbenzenes are often treated as interchangeable solvents or diluents, yet this practice can be fraught with risk. A direct substitution of 1,3,5-triethylbenzene with its methyl analogue, mesitylene, would result in a 50 °C reduction in boiling point , fundamentally altering reaction kinetics and product separation in high-temperature processes. More critically, substituting for the isomeric 1,2,4-triethylbenzene introduces a proven neurotoxicant and chromogenic agent into the laboratory or pilot plant [1][2]. For applications in supramolecular and coordination chemistry, the unique steric gearing of 1,3,5-triethylbenzene is a functional requirement that cannot be met by analogs, directly impacting the yield and specificity of designed ligands and receptors [3]. These distinctions underscore the need for informed, data-driven procurement.

Quantitative Differentiation Evidence for 1,3,5-Triethylbenzene: Head-to-Head Data for Informed Procurement


Comparative Neurotoxicity in Rodents: A Definitive Safety Distinction from the 1,2,4-Isomer

In a direct head-to-head study, 1,2,4-triethylbenzene induced a time- and dose-dependent neuropathy in rats, while 1,3,5-triethylbenzene showed no such effect at equivalent doses [1]. This is a critical differentiator for safety and risk assessment in laboratory or pilot plant use.

Toxicology Occupational Safety Chemical Safety

Enhanced Preorganization in Supramolecular Scaffolds: Direct Comparison with Mesitylene

Computational and experimental studies demonstrate that 1,3,5-triethylbenzene (TEB) scaffolds achieve a higher degree of conformational preorganization for pendant binding groups compared to the methyl analog, mesitylene [1]. The energetic preference for the 'all-syn' conformation—where binding groups are directed to the same face—is greater in TEB-based systems.

Supramolecular Chemistry Molecular Recognition Ligand Design

Critical Difference in Thermal Process Window: Boiling Point Elevation vs. Mesitylene

1,3,5-Triethylbenzene provides a significantly higher operating temperature window compared to its closest methyl analog, mesitylene, which is critical for reactions requiring elevated temperatures or where higher boiling points facilitate product isolation .

Organic Synthesis Process Chemistry Thermodynamics

Thermodynamic Benchmarks for Separation and Storage: Vapor Pressure and Flash Point

1,3,5-Triethylbenzene exhibits a lower vapor pressure and a higher flash point than mesitylene, translating to reduced evaporative losses and a lower fire hazard during handling and storage . These differences are quantifiable and directly relevant to process safety and material management.

Chemical Engineering Process Safety Physical Chemistry

Evidence-Backed Application Scenarios Where 1,3,5-Triethylbenzene Provides Definitive Advantages


Synthesis of Preorganized Supramolecular Hosts and Multidentate Ligands

For researchers developing novel receptors, catalysts, or metal-organic frameworks, the unique 'steric gearing' of 1,3,5-triethylbenzene provides a crucial advantage in preorganizing binding elements, as demonstrated by its superior performance relative to mesitylene [1]. This directly translates to the synthesis of high-affinity, selective molecular hosts and well-defined polynuclear metal complexes [2].

High-Temperature Reaction Solvent and Process Intermediate

In organic syntheses or industrial processes requiring a stable, high-boiling aromatic solvent, the 215 °C boiling point of 1,3,5-triethylbenzene offers a critical 50 °C advantage over mesitylene . Its lower vapor pressure also minimizes solvent loss and simplifies engineering controls for safe handling at elevated temperatures .

Chromatography and Analytical Reference Standard

Owing to its well-defined and documented physical properties, high purity availability (>99% GC), and comprehensive spectral data (NMR, IR, MS), 1,3,5-triethylbenzene is an ideal standard for calibrating gas chromatography (GC) retention times and validating analytical methods [3]. Its distinct elution profile from other alkylbenzenes ensures accurate identification and quantification in complex mixtures [4].

Non-Neurotoxic Isomer for Solvent or Diluent Use

When an aromatic hydrocarbon solvent is required for pilot plant or kilogram-scale laboratory work, 1,3,5-triethylbenzene is the preferred isomer over 1,2,4-triethylbenzene. Direct toxicological evidence confirms its lack of neurotoxic effects, providing a scientifically justified basis for selection to minimize occupational and environmental health risks [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3,5-Triethylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.